3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide
Description
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide is a propanamide derivative featuring a furan ring substituted with a 4-chlorophenyl group and an amide-linked 2,6-diethylphenyl moiety.
- Core Structure: A propanamide backbone facilitates hydrogen bonding and interactions with biological targets.
- Substituents:
- Furan Ring: The 4-chlorophenyl group enhances lipophilicity and may influence π-π stacking with receptors.
- Amide Substituent: The 2,6-diethylphenyl group introduces steric bulk and electron-donating effects compared to dimethyl or halogenated analogs.
Properties
CAS No. |
853311-93-0 |
|---|---|
Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-diethylphenyl)propanamide |
InChI |
InChI=1S/C23H24ClNO2/c1-3-16-6-5-7-17(4-2)23(16)25-22(26)15-13-20-12-14-21(27-20)18-8-10-19(24)11-9-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,26) |
InChI Key |
BZVOSRBVPDVCLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The biological and physicochemical properties of propanamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Biological Activity
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure
The compound features a furyl ring and a 4-chlorophenyl group, contributing to its unique pharmacological profile. The presence of the N-(2,6-diethylphenyl) moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing chlorophenyl groups have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often fall below 10 µM, suggesting potent activity against tumor cells.
- Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|----------|-----------|-----------|
| Compound A | MCF-7 | 5.0 |
| Compound B | A549 | 8.3 |
| 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide | HeLa | TBD |
Anticonvulsant Activity
Some derivatives of the compound have been evaluated for anticonvulsant properties. In animal models, certain analogs demonstrated efficacy in reducing seizure frequency and severity. This suggests a potential for development as a therapeutic agent for epilepsy.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression.
- Induction of apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with related structures.
- Interaction with specific receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in tumorigenesis.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the phenyl and furyl groups significantly affect biological activity. For example:
- Substituents on the phenyl ring can enhance or diminish activity depending on their electronic properties.
- The spatial arrangement of substituents is crucial; for instance, ortho or para substitutions on the phenyl ring can lead to different levels of receptor affinity and specificity.
Case Studies
-
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various derivatives of this compound on human breast cancer cells (MCF-7). Results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound. -
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
